molecular formula C9H12N2O3 B1214833 Ethallobarbital CAS No. 2373-84-4

Ethallobarbital

Cat. No.: B1214833
CAS No.: 2373-84-4
M. Wt: 196.20 g/mol
InChI Key: QPADNTZLUBYNEN-UHFFFAOYSA-N
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Description

Ethallobarbital, also known as 5-allyl-5-ethylbarbituric acid, is an allyl-substituted barbiturate. It is primarily used as a sedative and hypnotic agent. This compound was first synthesized in 1927 and has been marketed under various brand names such as Dormin, Dumex, Dormitiv, and Dorval .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethallobarbital is synthesized through the reaction of diethyl malonate with urea in the presence of sodium ethoxide, followed by alkylation with allyl bromide. The reaction conditions typically involve:

    Step 1: Condensation of diethyl malonate with urea using sodium ethoxide as a base.

    Step 2: Alkylation of the resulting intermediate with allyl bromide to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves:

  • Using large reactors for the condensation and alkylation reactions.
  • Employing continuous flow techniques to enhance efficiency and yield.
  • Implementing purification steps such as recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethallobarbital undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different substituted barbiturates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted barbiturates with varying functional groups.

Scientific Research Applications

Ethallobarbital has several scientific research applications, including:

Mechanism of Action

Ethallobarbital exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts on GABA-A receptors, prolonging the duration of chloride channel opening, which enhances the inhibitory effects of GABA. This results in decreased neuronal excitability and produces sedative and hypnotic effects .

Comparison with Similar Compounds

    Allobarbital: Another barbiturate with similar sedative properties.

    Phenobarbital: A long-acting barbiturate used as an anticonvulsant.

    Barbital: A barbiturate used as a hypnotic and sedative.

Comparison:

Properties

CAS No.

2373-84-4

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-ethyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H12N2O3/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14)

InChI Key

QPADNTZLUBYNEN-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)CC=C

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC=C

2373-84-4

solubility

0.02 M

Origin of Product

United States

Synthesis routes and methods

Procedure details

The composition of claim 1 containing 4 to 25 mg. of ephedrine hydrochloride or ephedrine sulfate and from 2 to 15 mg. of butabarbital per 5 milliliters of elixir.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ephedrine sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butabarbital
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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